N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
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Overview
Description
N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a synthetic organic compound that features a chlorophenyl group, a tetrazole ring, and a benzamide moiety. Compounds with these structural motifs are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or hydrazines under acidic or basic conditions.
Coupling with Chlorophenyl Group: The tetrazole ring is then coupled with a 4-chlorophenyl derivative using a suitable coupling reagent like EDCI or DCC.
Formation of Benzamide:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)acetamide
- N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)propionamide
- N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)butyramide
Uniqueness
N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-4-6-12(7-5-11)17-14(21)10-2-1-3-13(8-10)20-9-16-18-19-20/h1-9H,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSVTIIIKZRIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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